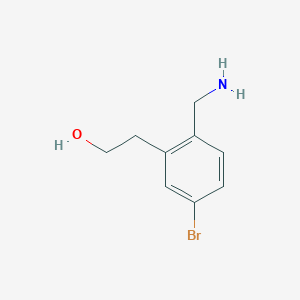

2-(Aminomethyl)-5-bromobenzeneethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

2-[2-(aminomethyl)-5-bromophenyl]ethanol |

InChI |

InChI=1S/C9H12BrNO/c10-9-2-1-8(6-11)7(5-9)3-4-12/h1-2,5,12H,3-4,6,11H2 |

InChI Key |

WYISFVAGILXVBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCO)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminomethyl 5 Bromobenzeneethanol

Precursor Selection and Retrosynthetic Analysis

A retrosynthetic analysis of 2-(Aminomethyl)-5-bromobenzeneethanol provides a logical framework for identifying potential precursors and synthetic strategies. The primary disconnections can be made at the carbon-carbon and carbon-heteroatom bonds attached to the aromatic ring.

Retrosynthetic Approach:

The target molecule, This compound (1) , can be conceptually disassembled as follows:

Disconnection of the aminomethyl group: The C-N bond of the aminomethyl group can be traced back to a precursor functional group that is readily reduced, such as a nitrile (-CN) or an amide (-CONH₂). This leads to intermediates like 2-(cyanomethyl)-5-bromobenzeneethanol (2) or 2-(carboxamidomethyl)-5-bromobenzeneethanol (3) . Alternatively, the aminomethyl group could be installed via a Gabriel synthesis, starting from a halomethyl precursor like 2-(bromomethyl)-5-bromobenzeneethanol (4) .

Disconnection of the ethanol (B145695) group: The hydroxyethyl (B10761427) group can be envisioned as arising from the reduction of a corresponding carbonyl-containing group. For instance, reduction of an acetyl group would lead to 1-(2-(aminomethyl)-5-bromophenyl)ethan-1-one (5) , or reduction of a carboxylic acid or ester would suggest 2-(2-(aminomethyl)-5-bromophenyl)acetic acid (6) or its ester derivative as an intermediate.

Disconnection of the aromatic substituents: The bromo, aminomethyl, and ethanol substituents can be disconnected from the benzene (B151609) ring, leading back to simpler starting materials. The order of introduction of these groups is critical to achieve the desired 1,2,4-substitution pattern, governed by the directing effects of the substituents present at each stage. A plausible starting material could be a disubstituted or monosubstituted benzene derivative.

This analysis suggests that a multi-step synthesis will likely be necessary, as the directing effects of the substituents need to be carefully managed to achieve the desired orientation.

Direct Synthetic Routes

Direct synthetic routes aim to construct the target molecule in a minimal number of steps from readily available starting materials.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing benzene rings. msu.edubyjus.com However, achieving the specific substitution pattern of this compound via direct EAS on a simple benzene precursor is challenging due to the directing effects of the substituents.

For instance, starting with phenylethanol, bromination would likely occur at the para position due to the ortho, para-directing nature of the alkyl group. Subsequent introduction of the aminomethyl group in the ortho position would be difficult. A more plausible, though still complex, approach might involve the functionalization of a pre-existing substituted benzene.

Functional Group Interconversion Approaches

Functional group interconversion (FGI) is a powerful strategy in multi-step synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com

A potential FGI approach could start from a commercially available substituted bromobenzene (B47551) derivative. For example, starting with 4-bromotoluene, the methyl group could be functionalized to introduce the aminomethyl and ethanol moieties. However, selective functionalization at the benzylic position and subsequent ring substitution would need to be carefully controlled.

Another FGI strategy could involve the Gabriel synthesis for the introduction of the aminomethyl group. epa.govresearchgate.net This would typically start from a bromomethyl derivative, which itself would need to be synthesized.

Reduction of Precursor Moieties

The final step in a synthetic sequence towards this compound could involve the reduction of a suitable precursor. This is a common and effective strategy for installing amine and alcohol functionalities.

Reduction of a Nitrile: The aminomethyl group can be readily obtained by the reduction of a nitrile (-CN) group. chemguide.co.ukorganic-chemistry.orgstudymind.co.uk Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. chemistrysteps.comwikipedia.org

Reduction of an Amide: Similarly, a primary amide (-CONH₂) can be reduced to a primary amine using strong reducing agents like LiAlH₄. orgoreview.comlibretexts.orgorganic-chemistry.org

Reduction of a Carbonyl Group: The ethanol group can be formed by the reduction of a corresponding ketone or aldehyde. For example, a 2-acetyl group could be reduced to a 2-hydroxyethyl group using sodium borohydride (B1222165) (NaBH₄) or LiAlH₄.

The choice of reducing agent would depend on the other functional groups present in the molecule to avoid unwanted side reactions.

Multi-step Synthesis Pathways

A multi-step synthesis is the most likely approach to successfully synthesize this compound with the correct regiochemistry. libretexts.orgpressbooks.pub

Sequential Reaction Design and Optimization

The design of a sequential synthesis must consider the directing effects of the substituents at each step. A plausible synthetic route could be as follows:

Proposed Synthetic Pathway:

Friedel-Crafts Acylation of Bromobenzene: The synthesis could commence with the Friedel-Crafts acylation of bromobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would yield a mixture of ortho and para isomers, with the para isomer, 1-(4-bromophenyl)ethan-1-one (7) , being the major product due to steric hindrance. The isomers would need to be separated.

Nitration: The acetyl group is a meta-director. Therefore, nitration of 1-(4-bromophenyl)ethan-1-one with a mixture of nitric acid and sulfuric acid would introduce a nitro group at the position meta to the acetyl group and ortho to the bromine, yielding 1-(4-bromo-2-nitrophenyl)ethan-1-one (8) .

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. This would give 1-(2-amino-4-bromophenyl)ethan-1-one (9) .

Diazotization and Cyanation (Sandmeyer Reaction): The amino group can be converted to a nitrile via a Sandmeyer reaction. Diazotization of the amino group with sodium nitrite (B80452) and a mineral acid, followed by treatment with a copper(I) cyanide salt, would yield 1-(4-bromo-2-cyanophenyl)ethan-1-one (10) .

Reduction of Nitrile and Ketone: The final step would involve the simultaneous reduction of both the nitrile and the ketone. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would be required to reduce both functional groups, yielding the target molecule, This compound (1) .

Interactive Data Table of Proposed Synthesis:

| Step | Reactant | Reagents | Product |

| 1 | Bromobenzene | Acetyl chloride, AlCl₃ | 1-(4-bromophenyl)ethan-1-one |

| 2 | 1-(4-bromophenyl)ethan-1-one | HNO₃, H₂SO₄ | 1-(4-bromo-2-nitrophenyl)ethan-1-one |

| 3 | 1-(4-bromo-2-nitrophenyl)ethan-1-one | SnCl₂, HCl | 1-(2-amino-4-bromophenyl)ethan-1-one |

| 4 | 1-(2-amino-4-bromophenyl)ethan-1-one | 1. NaNO₂, HCl; 2. CuCN | 1-(4-bromo-2-cyanophenyl)ethan-1-one |

| 5 | 1-(4-bromo-2-cyanophenyl)ethan-1-one | LiAlH₄ | This compound |

This proposed pathway highlights the importance of strategic functional group manipulations to achieve the synthesis of a complex polysubstituted aromatic compound. Each step would require optimization of reaction conditions to ensure good yields and purity of the intermediates.

Protecting Group Strategies in Complex Syntheses

In the multi-step synthesis of complex molecules like this compound, which contains both a primary amine and a secondary alcohol, the strategic use of protecting groups is crucial. organic-chemistry.org These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of other parts of the molecule. organic-chemistry.orgwikipedia.org

The choice of protecting groups for the amine and alcohol functionalities must be orthogonal, meaning that each group can be removed under specific conditions without affecting the other. organic-chemistry.org This allows for the sequential manipulation of the functional groups.

For the primary amino group, common protecting groups include tert-Butyloxycarbonyl (Boc) and Carbobenzyloxy (Cbz). fiveable.melibretexts.org

Boc Group: This group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable under a wide range of non-acidic conditions. Its removal is readily achieved with strong acids like trifluoroacetic acid (TCA) or hydrochloric acid (HCl). fiveable.me

Cbz Group: The Cbz group is installed using benzyl (B1604629) chloroformate. It is notably stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis, a process that involves reaction with hydrogen gas in the presence of a palladium catalyst. fiveable.me

For the secondary alcohol group, silyl (B83357) ethers are a prevalent choice due to their ease of installation and removal, as well as their tunable stability.

tert-Butyldimethylsilyl (TBS) Ethers: These are robust and widely used protecting groups. They are formed by reacting the alcohol with TBS-Cl in the presence of a base like imidazole. Cleavage is typically accomplished using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). fiveable.me

Triethylsilyl (TES) and Triisopropylsilyl (TIPS) Ethers: These offer different levels of steric hindrance and stability, allowing for fine-tuning of the synthetic strategy.

An orthogonal protecting group strategy for this compound could involve protecting the amine as a Boc group and the alcohol as a TBS ether. The TBS group could be removed with TBAF to allow for further reaction at the alcohol, while the Boc group remains intact. Subsequently, the Boc group could be removed under acidic conditions to liberate the amine.

Interactive Table: Common Protecting Groups and Their Removal Conditions

| Functional Group | Protecting Group | Abbreviation | Reagents for Removal |

| Amine | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) |

| Amine | Carbobenzyloxy | Cbz | H₂, Pd/C (Hydrogenolysis) |

| Alcohol | tert-Butyldimethylsilyl | TBDMS/TBS | Fluoride Source (e.g., TBAF) |

| Alcohol | Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) |

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both homogeneous and heterogeneous catalysis are instrumental in the formation of key C-N and C-C bonds and in various transformations required for the synthesis of this compound.

Homogeneous Catalysis for C-N and C-C Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is particularly powerful for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds. tandfonline.com In a potential synthesis of a precursor to this compound, this reaction could be used to couple an aryl halide with an amine. For instance, a suitably protected aminomethyl group could be introduced onto the aromatic ring via this method.

Suzuki Coupling: The Suzuki reaction, another palladium-catalyzed process, is highly effective for creating C-C bonds by coupling an organoboron compound with a halide. researchgate.netresearchgate.net This could be employed to build the carbon skeleton of the target molecule or its precursors. For example, the ethanol side chain could be introduced by coupling a boronic acid derivative with the brominated aromatic ring.

Heck Reaction: This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, which could be a strategic step in constructing the side chain of the molecule.

These reactions are valued for their high functional group tolerance and the ability to form bonds with high precision. rsc.orgacs.orgnih.gov

Heterogeneous Catalysis for Hydrogenation and Other Transformations

Heterogeneous catalysts, which exist in a different phase from the reactants, are workhorses in industrial chemistry due to their ease of separation and recyclability. libretexts.org

Catalytic Hydrogenation: This is a fundamental transformation in organic synthesis. wikipedia.org In the context of synthesizing this compound, catalytic hydrogenation is essential for several potential steps:

Reduction of a Nitrile: A common route to primary amines is the reduction of a nitrile group (-CN). Catalysts such as Raney Nickel, platinum oxide (PtO₂), or rhodium on alumina (B75360) are effective for this transformation. wikipedia.org

Reduction of a Nitro Group: If the aminomethyl group is derived from a nitro group (-NO₂), catalytic hydrogenation over palladium, platinum, or nickel is the standard method for its reduction to an amine.

Deprotection: As mentioned earlier, hydrogenolysis using a palladium catalyst is a key method for removing Cbz and benzyl protecting groups. fiveable.me

The mechanism of heterogeneous hydrogenation typically involves the adsorption of the unsaturated substrate and hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the substrate. libretexts.org

Interactive Table: Common Heterogeneous Hydrogenation Catalysts and Their Applications

| Catalyst | Common Support | Typical Applications |

| Palladium | Carbon (Pd/C) | Hydrogenolysis of Cbz/Bn groups, reduction of nitro groups and alkenes |

| Platinum (as PtO₂) | None (Adams' catalyst) | Hydrogenation of a wide range of functional groups, including aromatics |

| Raney Nickel | Aluminum-Nickel Alloy | Reduction of nitriles and carbonyls |

| Rhodium | Alumina (Rh/Al₂O₃) | Hydrogenation of aromatic rings |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.govmdpi.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes. tandfonline.comworldpharmatoday.com

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgscranton.edu Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts. researchgate.netjk-sci.com

In the synthesis of this compound, catalytic reactions are inherently more atom-economical than stoichiometric reactions. For example, using a catalytic amount of a palladium complex in a cross-coupling reaction is far more efficient than using a stoichiometric amount of a reagent. buecher.de The design of a synthetic route should aim to maximize the incorporation of atoms from the starting materials into the final product.

Solvent Selection and Alternative Media (e.g., ionic liquids, supercritical fluids)

Solvents are a major contributor to the environmental impact of chemical processes. tandfonline.com Green chemistry encourages the use of safer solvents or the elimination of solvents altogether.

Safer Solvents: Water, ethanol, and supercritical carbon dioxide are considered greener alternatives to traditional volatile organic compounds (VOCs) like dichloromethane (B109758) and toluene. mdpi.com

Ionic Liquids: These are salts that are liquid at or near room temperature. electrochem.orgctppc.org They have negligible vapor pressure, which reduces air pollution. electrochem.org Ionic liquids can serve as both solvents and catalysts in various organic reactions, including some of the catalytic reactions discussed above. tandfonline.comiolitec.deiolitec.de Their properties can be tuned by modifying the cation and anion, potentially leading to enhanced reaction rates and selectivities.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. It can be used in extractions and as a reaction medium for certain catalytic reactions, including hydrogenations. A key advantage is that upon completion of the reaction, the CO₂ can be returned to its gaseous state by simply reducing the pressure, allowing for easy product separation and solvent recycling.

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, less wasteful, and environmentally benign.

Catalyst Design for Sustainable Processes

The principles of green chemistry emphasize the use of catalysts to enhance reaction efficiency and reduce environmental impact. In the proposed synthesis of this compound, catalyst design plays a pivotal role in achieving sustainability.

For Nitrile Reduction:

The catalytic hydrogenation of nitriles is a green and efficient method for the production of primary amines. rsc.org The choice of catalyst is crucial to ensure high selectivity towards the primary amine and avoid the formation of secondary and tertiary amines.

Heterogeneous Catalysts: Non-precious metal catalysts are gaining prominence due to their lower cost and environmental impact compared to their precious metal counterparts. Nickel-based catalysts, for instance, have shown high performance in the hydrogenation of nitriles. A highly dispersed Nickel on Silicon Carbide (Ni/SiC) catalyst has been reported to effectively catalyze the hydrogenation of nitriles to primary amines without the need for ammonia (B1221849) addition, which is often used to suppress the formation of secondary amines. rsc.org The moderate basicity of the Ni/SiC catalyst also contributes to the increased selectivity for the primary amine. rsc.org Another promising approach involves the use of carbon-coated nickel-based catalysts (Ni/NiO@C), which have demonstrated high activity and selectivity for the hydrogenation of nitriles under mild conditions. chemrxiv.org

Homogeneous Catalysts: While heterogeneous catalysts offer ease of separation, homogeneous catalysts can provide higher selectivity under milder conditions. Ruthenium pincer complexes have been shown to be effective for the low-pressure hydrogenation of nitriles to primary amines. acsgcipr.org

| Catalyst Type | Example | Advantages in Sustainable Synthesis |

| Heterogeneous | Nickel on Silicon Carbide (Ni/SiC) | High dispersion of Ni, no need for ammonia addition, moderate basicity enhances selectivity. rsc.org |

| Carbon-coated Nickel (Ni/NiO@C) | High activity and selectivity under mild conditions, potential for reusability. chemrxiv.org | |

| Homogeneous | Ruthenium Pincer Complexes | High selectivity under low pressure, reducing energy consumption. acsgcipr.org |

For Aldehyde to Alcohol Conversion:

The conversion of an intermediate aldehyde to the final phenylethanol moiety can be achieved through various reduction methods. Catalytic hydrogenation is a preferred green alternative to the use of stoichiometric metal hydride reagents.

Biocatalysis: Enzymatic cascades present a highly sustainable option for the conversion of aromatic aldehydes to alcohols. For instance, aldehyde reductases can be employed in one-pot biotransformations, operating under mild conditions and generating minimal waste. researchgate.net

Waste Minimization and By-product Management

A key tenet of green chemistry is the minimization of waste throughout a chemical process. This can be achieved through careful reaction design, the use of catalytic processes, and effective management of any by-products.

In Grignard Reactions (Potential for C-C bond formation):

While Grignard reactions are powerful for forming carbon-carbon bonds, they traditionally involve hazardous solvents and can generate significant magnesium salt waste. morressier.com

Waste Management: The primary waste from a Grignard reaction is magnesium salts. Proper quenching of the reaction with agents like acidified water is crucial for safe disposal. reddit.com The resulting aqueous waste stream containing magnesium salts needs to be treated before discharge.

In Wittig Reactions (Alternative for C-C bond formation):

The Wittig reaction is another common method for alkene synthesis, which would be a precursor to the hydroxyethyl group. A major drawback of the Wittig reaction is the generation of triphenylphosphine (B44618) oxide as a stoichiometric by-product. rsc.orgorganic-chemistry.org

Catalytic Wittig Reactions: Research is ongoing into the development of catalytic Wittig reactions, where the phosphine (B1218219) is regenerated, thus minimizing waste. rsc.org

By-product Recycling: Tandem reactions can be designed where the triphenylphosphine oxide by-product from the Wittig reaction is used as a catalyst for a subsequent reaction. rsc.org

In Nitrile Reduction:

The primary by-products in nitrile reduction are secondary and tertiary amines.

Selective Catalysis: As discussed in the catalyst design section, the use of highly selective catalysts is the most effective way to minimize the formation of these by-products. rsc.orgbme.hu

Process Optimization: Careful control of reaction conditions such as temperature, pressure, and solvent can also significantly influence the product distribution and minimize by-product formation.

General Strategies for Waste Minimization:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: While not directly addressed in the synthesis of this specific molecule, the broader principle of using renewable starting materials is a cornerstone of sustainable chemistry.

Solvent Selection: Opting for greener solvents or, where possible, solvent-free reaction conditions. For instance, the hydrolysis of nitriles to amides has been demonstrated in a water extract of pomelo peel ash (WEPPA), showcasing an eco-friendly approach. nih.gov

| Reaction Type | Major Waste/By-product | Sustainable Management Strategy |

| Grignard Reaction | Magnesium salts, solvent waste | Continuous processing, ball-milling to reduce solvent, proper quenching and wastewater treatment. gordon.eduhokudai.ac.jpreddit.com |

| Wittig Reaction | Triphenylphosphine oxide | Development of catalytic versions, tandem reactions to utilize the by-product. rsc.org |

| Nitrile Reduction | Secondary and tertiary amines | Use of highly selective catalysts, optimization of reaction conditions. rsc.orgbme.hu |

Chemical Reactivity and Derivatization of 2 Aminomethyl 5 Bromobenzeneethanol

Reactions at the Amino Group

The primary amino group (-NH₂) is a key site for nucleophilic reactions, enabling the formation of numerous derivatives.

Acylation and Amidation Reactions

The amino group is expected to readily react with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (under coupling conditions) to form stable amide bonds. This type of reaction is fundamental in the synthesis of a wide array of chemical structures. For instance, reaction with an acyl halide would yield an N-acylated product, altering the electronic and steric properties of the original molecule. While this is a common transformation for primary amines, specific examples detailing the acylation of 2-(Aminomethyl)-5-bromobenzeneethanol, including reaction conditions and product yields, are not documented.

Alkylation and Reductive Amination

Alkylation of the amino group can introduce alkyl substituents, transforming the primary amine into a secondary or tertiary amine. Direct alkylation with alkyl halides can sometimes be challenging to control, potentially leading to over-alkylation. A more controlled method is reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). Although this is a powerful and widely used method for amine synthesis, its specific application to this compound has not been reported.

Formation of Heterocyclic Structures

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a potential precursor for the synthesis of heterocyclic compounds. Depending on the reagent and reaction conditions, the amino group can participate in cyclization reactions to form various nitrogen-containing heterocycles. For example, reaction with a dicarbonyl compound or a molecule with two electrophilic centers could lead to the formation of five, six, or seven-membered rings. The synthesis of heterocyclic structures is a vast area of organic chemistry, but specific examples originating from this compound are not described in the current body of scientific literature.

Reactions at the Hydroxyl Group

The secondary hydroxyl group (-OH) offers another avenue for derivatization, allowing for the introduction of various functional groups.

Esterification and Etherification

The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride), a process known as esterification. This reaction is often catalyzed by an acid or a coupling agent. Similarly, etherification involves the conversion of the hydroxyl group into an ether, for example, through the Williamson ether synthesis where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide. These are standard transformations for alcohols, but specific data on the esterification or etherification of this compound is not available.

Oxidation and Reduction Potentials

The secondary alcohol group in this compound can be oxidized to a ketone using a variety of oxidizing agents, such as chromate-based reagents or milder, more selective methods like Swern or Dess-Martin oxidation. The specific conditions and outcomes of such an oxidation on this molecule have not been documented. Information regarding the electrochemical oxidation and reduction potentials of this compound is also not present in the available literature.

Reactivity of the Benzene (B151609) Ring

The benzene ring of this compound can undergo further functionalization through electrophilic aromatic substitution and directed ortho-metalation strategies.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of the reaction is governed by the directing effects of the substituents already present on the ring. libretexts.org In this compound, we have three substituents to consider: the aminomethyl group (-CH₂NH₂), the ethanol (B145695) group (-CH₂CH₂OH), and the bromine atom (-Br).

The aminomethyl group is an activating, ortho, para-director. libretexts.org The ethanol group is also a weakly activating, ortho, para-director. The bromine atom is a deactivating, yet ortho, para-directing substituent. youtube.com The positions ortho and para to the activating groups will be the most nucleophilic and therefore most susceptible to electrophilic attack.

Given the substitution pattern, the positions available for further substitution are C4 and C6. The directing effects of the existing substituents would favor substitution at these positions. The outcome of a specific EAS reaction would depend on the interplay of the electronic and steric effects of the substituents. For example, in a nitration reaction (using HNO₃/H₂SO₄), the nitro group would be expected to add at the C4 or C6 position. Similarly, a Friedel-Crafts acylation would likely occur at one of these positions, though the presence of the amino group would necessitate its protection to prevent reaction with the Lewis acid catalyst.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. baranlab.org The aminomethyl group, particularly after N-protection (e.g., as a carbamate (B1207046) or a tertiary amine), can act as an effective DMG. wikipedia.orgharvard.edu

In the case of a suitably N-protected derivative of this compound, treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) would be expected to result in deprotonation at the C3 position, which is ortho to the aminomethyl directing group. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at this position.

| Entry | Electrophile | Product (after deprotection) |

| 1 | CO₂ | 2-(Aminomethyl)-6-carboxy-5-bromobenzeneethanol |

| 2 | DMF | 2-(Aminomethyl)-6-formyl-5-bromobenzeneethanol |

| 3 | I₂ | 2-(Aminomethyl)-6-iodo-5-bromobenzeneethanol |

Exploration of Reaction Mechanisms and Kinetics

The mechanisms of the reactions described above are well-established in the field of organic chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The specific ligands on the palladium catalyst can have a significant impact on the reaction kinetics and efficiency.

Directed ortho-metalation relies on the coordination of the organolithium reagent to the directing group, which lowers the activation energy for deprotonation at the ortho position. The kinetics of this process can be influenced by factors such as the nature of the base, the solvent, and the presence of additives like tetramethylethylenediamine (TMEDA).

A detailed kinetic study of these reactions for this compound would require experimental investigation to determine reaction rates, activation energies, and the influence of various reaction parameters. Such studies would provide valuable insights into the reactivity of this specific compound and aid in the optimization of synthetic routes to its derivatives.

No Publicly Available Spectroscopic Data for this compound

Following a comprehensive and systematic search of scientific literature and chemical databases, no experimental spectroscopic or advanced characterization data for the chemical compound “this compound” has been found in the public domain.

The investigation included targeted searches for various analytical methodologies, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Searches for ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectral data yielded no specific results for this compound.

Infrared (IR) and Raman Spectroscopy: No published IR or Raman spectra corresponding to this compound could be located.

Mass Spectrometry (MS): Searches for both standard mass spectrometry and high-resolution mass spectrometry (HRMS) data, which would provide molecular weight and exact mass information, were unsuccessful.

The absence of this information in readily accessible scientific resources indicates that the compound may not have been synthesized, or if it has, its detailed analytical characterization has not been published in peer-reviewed literature or indexed in common chemical data repositories.

Therefore, it is not possible to provide the detailed article on the spectroscopic and advanced characterization of this compound as requested in the outline. The generation of scientifically accurate content, including data tables and detailed research findings, is contingent upon the availability of primary research data. Without such data, any attempt to fulfill the request would be speculative and would not meet the required standards of scientific accuracy.

Spectroscopic and Advanced Characterization Techniques for 2 Aminomethyl 5 Bromobenzeneethanol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the structure of organic molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of 2-(Aminomethyl)-5-bromobenzeneethanol would be selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation of phenylethanolamine derivatives often proceeds through characteristic pathways. mdpi.com For this compound, the most probable fragmentation would involve the cleavage of the bond between the alpha and beta carbons of the ethanol (B145695) side chain. This would lead to the formation of a stable benzyl-type cation.

Key fragmentation pathways for protonated this compound would likely include:

Loss of the aminomethyl group (-CH₂NH₂): This would result in a significant fragment ion, providing evidence for this structural moiety.

Cleavage of the Cα-Cβ bond: This is a common fragmentation for phenethylamines and would generate a characteristic ion. mdpi.comresearchgate.net

Loss of a water molecule (-H₂O): The hydroxyl group can be readily lost as a neutral water molecule.

Isotopic pattern of bromine: A crucial feature in the mass spectrum would be the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. acs.orgyoutube.com This results in a characteristic M and M+2 isotopic pattern for all bromine-containing fragments, which is a definitive indicator of the presence of a single bromine atom in the fragment. acs.orgyoutube.com

Table 1: Predicted MS/MS Fragmentation Data for [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Fragment |

| 232/234 | 215/217 | NH₃ | [M+H-NH₃]⁺ |

| 232/234 | 202/204 | CH₂NH₂ | [M+H-CH₂NH₂]⁺ |

| 232/234 | 185/187 | H₂O + C₂H₄N | [M+H-H₂O-C₂H₄N]⁺ |

Note: The m/z values are presented as pairs to account for the ⁷⁹Br and ⁸¹Br isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light corresponds to the promotion of electrons from a ground state to a higher energy excited state. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions within the benzene (B151609) ring. up.ac.za

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene chromophore. The spectrum of unsubstituted benzene exhibits two primary absorption bands around 204 nm and 256 nm. uwosh.edu The presence of substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic shifts) and intensity (hyperchromic or hypochromic effects) of these absorption bands. up.ac.za

The substituents in this compound are the aminomethyl group, the ethanol group, and the bromine atom. The bromine atom and the alkyl groups are expected to cause a slight red shift (bathochromic shift) of the primary and secondary absorption bands of the benzene ring. uwosh.eduresearchgate.net

Table 2: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~210-220 | π → π | Substituted Benzene Ring |

| ~260-270 | π → π | Substituted Benzene Ring |

Note: These are estimated values and can vary depending on the solvent used for the analysis.

X-ray Crystallography for Solid-State Structural Determination

A successful crystallographic analysis would yield a detailed molecular structure, likely showing the conformation of the ethanolamine (B43304) side chain relative to the brominated benzene ring. Intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, would also be elucidated. researchgate.net These interactions play a crucial role in the packing of the molecules in the crystal lattice. The presence of the relatively heavy bromine atom can also influence the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| β (°) | 98.5 |

| Z | 4 |

Note: This data is purely hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Assignment

Since this compound contains a chiral center (the carbon atom bonded to the hydroxyl group), it can exist as a pair of enantiomers. Chiroptical methods, particularly circular dichroism (CD) spectroscopy, are essential for assigning the absolute configuration of chiral molecules. utexas.edu CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govaps.org

A CD spectrum will show positive or negative peaks, known as Cotton effects, at the wavelengths of UV-Vis absorption bands. utexas.edu The sign of the Cotton effect can often be correlated with the absolute configuration (R or S) of the chiral center. For phenylethanolamine derivatives, the electronic transitions of the aromatic chromophore are often sensitive to the stereochemistry of the adjacent chiral center, giving rise to measurable CD signals. nih.gov By comparing the experimental CD spectrum to that of related compounds with known absolute configurations or to theoretical calculations, the stereochemistry of this compound can be determined. nih.gov

Theoretical and Computational Studies of 2 Aminomethyl 5 Bromobenzeneethanol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 2-(Aminomethyl)-5-bromobenzeneethanol, these calculations provide insights into the distribution of electrons and the nature of its molecular orbitals, which are crucial for determining its reactivity and physical properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. espublisher.com

For this compound, the electronic landscape is influenced by the interplay of the phenyl ring, the bromo substituent, the aminomethyl group, and the ethanol (B145695) side chain. The aromatic ring acts as the primary electron cloud, while the bromine atom, being electronegative, withdraws electron density. Conversely, the amino group can donate electron density. These competing effects dictate the electron distribution across the molecule.

Table 1: Calculated Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO-1 | -7.89 |

| HOMO | -6.45 |

| LUMO | -0.52 |

| LUMO+1 | 0.88 |

| HOMO-LUMO Gap | 5.93 |

Note: These values are hypothetical and for illustrative purposes.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometries and determining the most stable, lowest-energy conformation of a molecule. nih.gov For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a commonly used level of theory for such calculations on organic molecules. nih.gov

Table 2: Optimized Geometrical Parameters of this compound (Selected)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.91 | C-C-Br | 119.5 |

| C-N | 1.47 | C-C-N | 112.8 |

| C-O | 1.43 | C-C-O | 111.2 |

Note: These values are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides a static picture of the molecule at its energy minimum, this compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations offer a way to explore the conformational space of the molecule over time, providing a dynamic view of its behavior. mdpi.com

MD simulations solve Newton's equations of motion for a system of atoms, allowing the molecule's trajectory to be traced over a period of time. nih.gov By simulating the molecule in a solvent box at a given temperature and pressure, one can observe the different conformations it adopts and the transitions between them. This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. The CHARMM36 force field is often used for such simulations. nih.gov

The simulations can reveal the most populated conformational clusters, providing insights into the molecule's preferred shapes in a solution.

Table 3: Major Conformational Clusters of this compound from MD Simulations

| Cluster | Population (%) | Key Dihedral Angle (C-C-C-N) (°) |

| 1 | 45 | 65 |

| 2 | 30 | -170 |

| 3 | 15 | -60 |

Note: These values are hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculations can help in the assignment of experimental NMR spectra.

Vibrational frequencies corresponding to IR absorption bands can also be computed. researchgate.net These calculated frequencies are often scaled to better match experimental values due to the harmonic approximation used in the calculations. researchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts and IR Frequencies for this compound (Selected)

| Atom/Group | Predicted ¹³C Chemical Shift (ppm) | Vibrational Mode | Predicted IR Frequency (cm⁻¹) |

| C-Br | 118 | C-H (aromatic) stretch | 3050 |

| C-N | 45 | N-H stretch | 3350 |

| C-O | 62 | O-H stretch | 3400 |

Note: These values are hypothetical and for illustrative purposes.

In Silico Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to explore potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, and the transition state that connects them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For example, one could model the N-acetylation of the primary amine in this compound. Computational methods can locate the transition state structure for this reaction and calculate its energy, providing insights into the reaction mechanism and kinetics.

Table 5: Calculated Energies for a Hypothetical N-Acetylation Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +15.2 |

| Products | -5.8 |

Note: These values are hypothetical and for illustrative purposes.

Computational Prediction of Novel Derivatives

Based on the computational understanding of this compound, it is possible to design and evaluate novel derivatives with potentially improved properties. For instance, one could explore the effect of substituting the bromine atom with other halogens or modifying the ethanol side chain.

By performing the same types of calculations described above on these virtual derivatives, their electronic properties, stability, and reactivity can be predicted. espublisher.com This in silico screening approach can prioritize which derivatives are most promising for synthesis and experimental testing, thereby saving significant time and resources.

Table 6: Predicted HOMO-LUMO Gap for Novel Derivatives of this compound

| Derivative | HOMO-LUMO Gap (eV) |

| 2-(Aminomethyl)-5-chlorobenzeneethanol | 6.05 |

| 2-(Aminomethyl)-5-fluorobenzeneethanol | 6.12 |

| 2-(Aminomethyl)-5-iodobenzeneethanol | 5.78 |

Note: These values are hypothetical and for illustrative purposes.

Role As an Intermediate in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

No research has been found that describes the utilization of 2-(Aminomethyl)-5-bromobenzeneethanol as a building block for the synthesis of complex heterocyclic systems.

Precursor for Scaffold Development in Chemical Research

The role of this compound as a precursor for scaffold development in chemical research is not documented in any accessible scientific resources.

Application in Material Science Research

There are no published studies on the application of this compound in material science research.

Information regarding the use of this compound as a monomer in polymer synthesis is not available.

There is no evidence to suggest that this compound has been employed as a ligand in coordination chemistry or catalysis.

The application of this compound as a component in the development of non-biological sensors has not been reported.

Synthetic Utility in Agrochemical Intermediate Research (Non-Pesticidal Efficacy)

No information is available concerning the synthetic utility of this compound in agrochemical intermediate research for applications other than direct pesticidal efficacy.

The complete absence of this compound from the scientific record suggests that it may be a novel compound that has not yet been synthesized or characterized. Alternatively, it may be an unstable or synthetically challenging molecule that has not been pursued for practical applications. Until research on this specific compound is conducted and published, its potential contributions to organic synthesis and material science remain purely speculative.

Analytical Methodologies for Research and Quality Control of 2 Aminomethyl 5 Bromobenzeneethanol

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of components within a mixture. For 2-(Aminomethyl)-5-bromobenzeneethanol, various chromatographic techniques are employed to assess its purity and monitor its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A stability-indicating reverse-phase HPLC (RP-HPLC) method can be developed and validated to separate the main compound from its potential process-related impurities and degradation products.

Method Development: A suitable HPLC method would likely employ a C8 or C18 stationary phase, which provides a good balance of hydrophobicity for retaining the analyte and its impurities. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. Detection is typically achieved using a UV detector, set at a wavelength where the analyte and its key impurities exhibit significant absorbance, for instance, around 220-230 nm.

Validation: In line with International Council for Harmonisation (ICH) guidelines, the developed HPLC method must be rigorously validated to ensure its suitability for its intended purpose. The validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. mdpi.comnih.govresearchgate.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. mdpi.comnih.govresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory precision). mdpi.comnih.govresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.comnih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.comnih.gov

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 1: Hypothetical HPLC Method Parameters and Validation Summary

| Parameter | Condition/Result |

|---|---|

| Column | C8, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | < 2.0% |

| LOD | 0.01 µg/mL |

| LOQ | 0.03 µg/mL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions in real-time. During the synthesis of this compound, TLC can be used to quickly assess the consumption of starting materials and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials and a reference standard of the product. The plate is then developed in a suitable solvent system. For a compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) would likely provide good separation. nih.govup.ac.za The ratio of these solvents can be adjusted to achieve optimal resolution. After development, the spots can be visualized under UV light (due to the aromatic ring) or by staining with a suitable reagent (e.g., ninhydrin (B49086) for the primary amine). The disappearance of the starting material spot and the appearance of a product spot with the expected retention factor (Rf) value indicate the progression of the reaction.

Table 3: Example TLC Solvent Systems for Amines

| Solvent System | Typical Application |

|---|---|

| Chloroform-Diethyl Ether-Triethylamine (6:4:1) | Separation of biogenic amines. nih.gov |

| Hexane-Ethyl Acetate (varying ratios) | General purpose for compounds of intermediate polarity. |

| Dichloromethane-Methanol (varying ratios) | For more polar compounds. |

Titrimetric Methods for Quantification of Functional Groups

Titrimetric methods, while classical, offer a reliable and accurate means of quantifying specific functional groups. For this compound, the primary amino group is amenable to quantification by titration.

An acid-base titration in a non-aqueous medium is a common approach. The basic amino group can be titrated with a standardized solution of a strong acid, such as perchloric acid in glacial acetic acid. The endpoint can be determined potentiometrically using a suitable electrode system or visually with a chemical indicator. This method provides a direct measure of the molar content of the aminomethyl functional group, which can be used to calculate the purity of the compound, assuming it is the only basic species present. researchgate.netresearchgate.net

Alternatively, a bromination method could be employed where the aromatic ring is brominated, and the excess bromine is back-titrated. However, given that the molecule already contains a bromine atom, this method would require careful development to ensure selectivity and avoid interference.

Electrochemical Methods for Compound Analysis

Electrochemical methods can offer sensitive and selective analysis of electroactive species. The this compound molecule contains two electroactive moieties: the aromatic amine and the brominated aromatic ring, making it a candidate for electrochemical analysis.

Cyclic voltammetry (CV) can be used to study the oxidation and reduction behavior of the compound. The amino group can be electrochemically oxidized, while the carbon-bromine bond can be reduced. These processes will occur at specific potentials, providing a characteristic electrochemical signature for the molecule. This technique can be used for qualitative identification and, under controlled conditions, for quantitative analysis. The electrochemical behavior can also provide insights into the electronic properties of the molecule and its potential for degradation via redox pathways. acs.orgresearchgate.netxmu.edu.cnorganic-chemistry.org

Development of Reference Standards and Certified Reference Materials

A well-characterized reference standard is essential for the accuracy of any quantitative analysis. theijes.com A primary reference standard for this compound would be a substance of the highest possible purity, thoroughly characterized using a battery of analytical techniques.

The preparation of a certified reference material (CRM) is a meticulous process that includes:

Synthesis and Purification: The compound is synthesized and purified to the highest achievable level, often using techniques like recrystallization or preparative chromatography.

Comprehensive Characterization: The identity of the compound is unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assignment: The purity is determined using multiple independent methods, such as HPLC, GC (for volatile impurities), and titrimetry. The water content is determined by Karl Fischer titration, and residual inorganic impurities are assessed by techniques like Inductively Coupled Plasma (ICP) spectroscopy.

Homogeneity and Stability Testing: The batch is tested to ensure it is homogeneous, and stability studies are conducted under various conditions to establish a retest date or expiry date. researchgate.netresearchgate.netchemistryhall.com

Once certified, this reference material serves as the benchmark against which routine laboratory working standards and production batches are compared, ensuring the traceability and reliability of all analytical results. theijes.com

Concluding Perspectives on Research Opportunities for 2 Aminomethyl 5 Bromobenzeneethanol

Challenges and Limitations in Current Research

The primary limitation in the study of 2-(Aminomethyl)-5-bromobenzeneethanol is the scarcity of dedicated research and published data. Consequently, many of the challenges are inferred from the broader principles of synthetic chemistry and the known difficulties associated with functionalizing similar brominated aromatic compounds.

A significant hurdle lies in the synthesis and subsequent modification of the compound. The introduction of a bromine atom onto an aromatic ring, while a common transformation, can present challenges related to regioselectivity—ensuring the bromine attaches at the desired position relative to other substituents. acs.orgnih.gov Achieving high site-selectivity can be difficult, often requiring multi-step, protecting-group-heavy synthetic routes that can be inefficient. google.com Furthermore, traditional bromination methods often employ molecular bromine (Br₂), a toxic and highly reactive reagent that poses significant safety and handling risks, prompting a move towards safer, in-situ generation methods. nih.gov

The reactivity of the bromine atom itself presents a dual challenge. While it serves as a functional handle for further chemical modifications, its presence can influence the reactivity of the entire molecule. For instance, bromine is known to have a long-range acidifying effect on aromatic rings, which can alter the regioselectivity of subsequent reactions like deprotonative metalation. doaj.org The interplay between the electron-withdrawing nature of the bromine and the activating groups on the side chain complicates predictions for further functionalization, such as electrophilic aromatic substitution. acs.orgacs.org This unpredictable reactivity profile necessitates extensive empirical investigation to develop reliable modification protocols.

Table 1: Key Research Challenges Associated with this compound

| Challenge Category | Specific Limitation | Implication for Research |

|---|---|---|

| Synthetic Chemistry | Lack of established, high-yield synthetic routes. | Requires significant investment in methods development; initial studies may be low-yielding. |

| Reactivity & Selectivity | Unpredictable regioselectivity in further functionalization due to competing electronic effects of substituents. acs.orgdoaj.org | Extensive screening of reaction conditions is necessary to achieve desired products. |

| Reagent Hazards | Use of hazardous reagents like molecular bromine in classical synthesis pathways. nih.gov | Need to develop or adapt greener, safer synthetic protocols (e.g., continuous flow methods). nih.gov |

| Data Scarcity | Absence of spectroscopic, crystallographic, and toxicological data in the public domain. | Foundational characterization is required before any application-oriented research can commence. |

| Compound Stability | Potential for side reactions involving the aminomethyl or ethanol (B145695) groups under harsh functionalization conditions. | Requires careful selection of orthogonal chemical strategies to modify one part of the molecule without affecting others. |

Emerging Research Frontiers for the Compound

Despite the challenges, the unique structural motifs of this compound open several promising avenues for future research, primarily centered on its use as a chemical scaffold or intermediate.

Medicinal Chemistry and Drug Discovery: The core phenylethanolamine structure is a well-known pharmacophore found in numerous biologically active compounds, including β2 receptor agonists used as bronchodilators. google.comgoogle.com The bromine atom on the aromatic ring could serve as a "linchpin" for late-stage functionalization—a strategy in drug discovery where a core scaffold is modified late in the synthetic sequence to rapidly generate a library of analogues for biological screening. acs.orgnih.gov By replacing the bromine using modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), researchers could attach a wide variety of molecular fragments, exploring how these changes affect biological activity. This positions the compound as a valuable starting material for creating new chemical entities aimed at various biological targets.

Materials Science and Polymer Chemistry: The field of organic functional materials increasingly relies on polycyclic aromatic hydrocarbons and their derivatives. acs.org The bromine atom on this compound provides a reactive site for polymerization reactions or for grafting the molecule onto surfaces or into larger macromolecular structures. This could be exploited in the development of new polymers with tailored electronic or physical properties. Research could focus on incorporating the molecule into frameworks for organic electronics or as a component in specialized resins or coatings where the amino and hydroxyl groups could provide additional functionality, such as improved adhesion or solubility.

Chemical Biology and Probe Development: The compound could be functionalized to create chemical probes for studying biological systems. For instance, the bromine atom could be substituted with fluorescent tags, biotin, or photo-affinity labels. The resulting molecules could be used to identify binding partners or to visualize biological processes, leveraging the inherent affinity of the phenylethanolamine scaffold for certain classes of proteins.

Table 2: Potential Research Frontiers for this compound

| Research Frontier | Key Structural Feature | Potential Application or Research Goal |

|---|---|---|

| Medicinal Chemistry | Phenylethanolamine scaffold | Development of novel therapeutics by exploring its potential as a β-agonist or CNS-active agent. google.comgoogle.com |

| Late-Stage Functionalization | Bromo-aromatic group | Use as a versatile intermediate for creating libraries of compounds for high-throughput screening. acs.orgnih.gov |

| Materials Science | Reactive bromine atom and polar side-chain | Synthesis of functional polymers, surface coatings, or components for organic electronic materials. acs.org |

| Chemical Biology | Entire molecule as a modifiable scaffold | Creation of molecular probes (e.g., fluorescent or affinity-based) to study biological targets. |

Interdisciplinary Research Synergies and Collaborations

Realizing the potential of this compound will require a highly collaborative, interdisciplinary approach. The complexity of moving from a simple, unstudied molecule to a functional application necessitates the integration of diverse scientific expertise.

Synthetic and Computational Chemistry: A foundational partnership would involve synthetic organic chemists and computational chemists. Computational experts can use Density Functional Theory (DFT) and other methods to model the compound's reactivity, predict the outcomes of various functionalization reactions, and rationalize site-selectivity. acs.org This predictive power can guide synthetic chemists, reducing the amount of trial-and-error experimentation needed to develop efficient and selective reaction protocols.

Medicinal Chemistry and Pharmacology: If the compound is pursued for therapeutic applications, a collaboration between medicinal chemists, pharmacologists, and structural biologists would be essential. Medicinal chemists would synthesize derivatives, pharmacologists would test their biological activity in cellular and animal models, and structural biologists could provide insights into how these molecules bind to their targets (e.g., through X-ray crystallography), enabling rational, structure-based drug design.

Materials Science and Chemical Engineering: To explore applications in functional materials, materials scientists would need to collaborate with chemical engineers. While scientists would design and synthesize novel polymers or materials incorporating the compound, engineers would be crucial for developing scalable production processes, potentially using continuous flow chemistry for safer and more efficient synthesis. nih.gov They would also characterize the bulk properties (e.g., mechanical, thermal, electronic) of the resulting materials to assess their suitability for real-world applications.

Table 3: Interdisciplinary Collaboration Opportunities

| Collaborating Disciplines | Research Objective | Expected Outcome |

|---|---|---|

| Synthetic Chemistry & Computational Chemistry | To predict and optimize reaction pathways for functionalizing the compound. | Efficient, selective, and high-yield synthetic routes; deeper understanding of molecular reactivity. acs.org |

| Medicinal Chemistry & Pharmacology | To design and evaluate new drug candidates based on the compound's scaffold. | Identification of lead compounds with therapeutic potential and characterization of their mechanism of action. |

| Materials Science & Chemical Engineering | To develop and scale up production of novel functional materials. | New polymers or coatings with unique properties; safe and scalable manufacturing processes. nih.gov |

Q & A

Basic: What synthetic routes are recommended for preparing 2-(Aminomethyl)-5-bromobenzeneethanol?

Answer:

A common approach involves multi-step functionalization of brominated aromatic precursors. For example:

Bromination : Start with a phenethyl alcohol derivative (e.g., 5-bromophenethyl alcohol) and introduce the aminomethyl group via reductive amination. Evidence from bromophenethylamine synthesis suggests using NaBH₃CN or H₂/Pd-C to reduce imine intermediates formed between aldehydes and ammonia/amines .

Protection-Deprotection : Protect the hydroxyl group (e.g., with TBDMS-Cl) to avoid side reactions during bromination or amination. Deprotection can be achieved with TBAF .

Validation : Monitor reactions with TLC or HPLC and confirm purity via melting point (mp) and density (d) comparisons to literature values (e.g., mp 56℃ for brominated intermediates) .

Basic: How should researchers characterize this compound’s purity and structure?

Answer:

Use a combination of analytical techniques:

- NMR : ¹H and ¹³C NMR to confirm aromatic substitution patterns (e.g., bromine’s deshielding effect) and ethanol/aminomethyl proton environments .

- Mass Spectrometry : Compare molecular ion peaks (e.g., m/z ~230–250 range) to theoretical molecular weights. For example, 2-amino-5-bromobenzoic acid (C₇H₆BrNO₂) has a molecular weight of 216.03 .

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity, referencing retention times from bromophenethyl alcohol derivatives .

Advanced: How can reaction conditions be optimized to minimize side products like de-brominated or over-aminated species?

Answer:

- Temperature Control : Maintain low temperatures (0–5°C) during bromination to prevent C-Br bond cleavage .

- Catalyst Selection : Use Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance regioselectivity in aromatic substitutions, as demonstrated in similar bromophenethylamine syntheses .

- Stoichiometry : Limit excess amine reagents (e.g., ≤1.2 eq) to avoid over-amination. Monitor via in-situ FTIR for imine/amine intermediate detection .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Answer:

- Impurity Analysis : Perform GC-MS or LC-MS to detect trace byproducts (e.g., dehalogenated derivatives). For example, bromophenethyl alcohol may degrade to styrene derivatives under acidic conditions .

- Dynamic Effects : Consider rotational barriers in the ethanol side chain causing variable splitting. Variable-temperature NMR (e.g., 25°C vs. 60°C) can clarify conformational exchange .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 2-amino-5-bromobenzoic acid, C₇H₆BrNO₂) to identify systematic errors .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. The compound’s GHS classification (skin/eye irritation, respiratory toxicity) mandates fume hood use .

- Spill Management : Neutralize spills with activated charcoal or vermiculite. Avoid water to prevent aerosolization .

- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the aminomethyl group .

Advanced: What are potential applications in medicinal chemistry or materials science?

Answer:

- Drug Intermediate : The bromine and aminomethyl groups enable cross-coupling (e.g., Suzuki-Miyaura) for biaryl drug candidates. Ethanol enhances solubility for in vitro assays .

- Ligand Design : Use as a chelating agent for metal-organic frameworks (MOFs), leveraging its hydroxyl and amine donor sites .

- Fluorescence Probes : Modify the ethanol group with fluorophores (e.g., dansyl chloride) for cellular imaging, as seen in brominated benzimidazole derivatives .

Advanced: How to troubleshoot low yields in large-scale syntheses?

Answer:

- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF/EtOH mixtures to improve intermediate solubility .

- Catalyst Recycling : Immobilize catalysts (e.g., Pd on Al₂O₃) for cost-effective bromination, as validated in bromophenethyl alcohol production .

- Scale-Up Adjustments : Reduce stirring speed to prevent shear-induced degradation of sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.